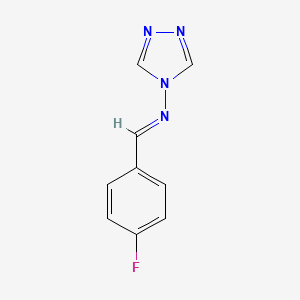

1,2,4-Triazole, 4-(4-fluorobenzylidenamino)-

描述

1,2,4-Triazole, 4-(4-fluorobenzylidenamino)- is a compound belonging to the class of 1,2,4-triazoles, which are known for their versatile chemical properties and significant biological activities. The incorporation of a fluorobenzylidenamino group enhances its potential for various applications in medicinal chemistry, agrochemicals, and materials science .

作用机制

Target of Action

The primary target of 1,2,4-Triazole, 4-(4-fluorobenzylidenamino)- is Carbonic anhydrase 2 . Carbonic anhydrases are a family of enzymes that catalyze the rapid conversion of carbon dioxide to bicarbonate and protons, a reaction that occurs rather slowly in the absence of a catalyst.

Mode of Action

Triazole compounds are known to interact with their targets by serving as a hydrogen bond acceptor and donor at the active site of a receptor . This interaction can lead to changes in the receptor’s function, potentially altering cellular processes.

Biochemical Pathways

Some triazole compounds are known to inhibit the synthesis of ergosterol, a key component of fungal cell membranes, by blocking the p450-dependent enzyme (cyp 51) . This can disrupt the integrity of the cell membrane and inhibit fungal growth.

Pharmacokinetics

1,2,4-triazole derivatives are generally known for their low toxicity and good pharmacokinetic and pharmacodynamic profiles . These properties can impact the compound’s Absorption, Distribution, Metabolism, and Excretion (ADME) and its bioavailability.

生化分析

Biochemical Properties

The 1,2,4-Triazole, 4-(4-fluorobenzylidenamino)-, has been reported to interact with various enzymes, proteins, and other biomolecules . It is known to operate as a main pharmacophore through hydrogen-bonding and dipole interactions with biological receptors . The compound’s unique structure allows it to be involved in various biochemical reactions .

Cellular Effects

The effects of 1,2,4-Triazole, 4-(4-fluorobenzylidenamino)- on cells are diverse. It has been reported to exhibit a broad spectrum of therapeutically interesting activities such as antimicrobial, antioxidant, anti-inflammatory, anticancer, and anticonvulsant activities . These activities suggest that the compound can influence cell function, including impacts on cell signaling pathways, gene expression, and cellular metabolism .

Molecular Mechanism

The molecular mechanism of action of 1,2,4-Triazole, 4-(4-fluorobenzylidenamino)- is complex and multifaceted. It is known to exert its effects at the molecular level, including binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression

Dosage Effects in Animal Models

The dosage effects of 1,2,4-Triazole, 4-(4-fluorobenzylidenamino)- in animal models are yet to be thoroughly investigated. It is known that the effects of triazole derivatives can vary with different dosages

Metabolic Pathways

Triazoles are known to be involved in various metabolic processes, but the specific enzymes or cofactors that this compound interacts with are yet to be identified .

准备方法

The synthesis of 1,2,4-Triazole, 4-(4-fluorobenzylidenamino)- typically involves the reaction of 4-amino-1,2,4-triazole with 4-fluorobenzaldehyde under reflux conditions. The reaction is usually carried out in the presence of an acid catalyst such as acetic acid, which facilitates the formation of the Schiff base . The general reaction scheme is as follows:

4-amino-1,2,4-triazole+4-fluorobenzaldehydeAcOH1,2,4-Triazole, 4-(4-fluorobenzylidenamino)-

Industrial production methods often involve optimizing reaction conditions to maximize yield and purity. This includes controlling temperature, reaction time, and the concentration of reactants .

化学反应分析

1,2,4-Triazole, 4-(4-fluorobenzylidenamino)- undergoes various chemical reactions, including:

Common reagents and conditions for these reactions include mild to moderate temperatures and the use of solvents like ethanol or dichloromethane . Major products formed from these reactions depend on the specific reagents and conditions used.

科学研究应用

1,2,4-Triazole, 4-(4-fluorobenzylidenamino)- has a wide range of scientific research applications:

相似化合物的比较

1,2,4-Triazole, 4-(4-fluorobenzylidenamino)- can be compared with other similar compounds, such as:

1,2,4-Triazole: The parent compound, which lacks the fluorobenzylidenamino group, has a broader range of applications but may exhibit lower specificity.

4-(4-chlorobenzylidenamino)-1,2,4-triazole: This compound has a similar structure but with a chlorine atom instead of fluorine, which can affect its biological activity and chemical reactivity.

4-(4-methylbenzylidenamino)-1,2,4-triazole: The presence of a methyl group instead of fluorine can lead to differences in lipophilicity and biological activity.

The uniqueness of 1,2,4-Triazole, 4-(4-fluorobenzylidenamino)- lies in the presence of the fluorine atom, which enhances its lipophilicity and biological activity .

生物活性

1,2,4-Triazoles are a class of compounds that have garnered significant attention in medicinal chemistry due to their diverse biological activities. Among these, 1,2,4-triazole, 4-(4-fluorobenzylidenamino)- stands out for its potential therapeutic applications. This article provides a comprehensive overview of the biological activity of this compound, supported by data tables and relevant case studies.

Overview of 1,2,4-Triazole Derivatives

1,2,4-Triazole derivatives are recognized for their varied pharmacological profiles including antifungal, antibacterial, anticancer, and anti-inflammatory properties. The structural diversity of these compounds allows for modulation of their biological activity through different substituents and functional groups.

The biological activity of 1,2,4-triazole derivatives often involves interaction with specific biological targets. For instance:

- Anticancer Activity : Many triazole derivatives exhibit anticancer effects by inhibiting key enzymes involved in tumor growth and proliferation. The compound 1,2,4-triazole, 4-(4-fluorobenzylidenamino)- has shown promising results in targeting cancer cell lines through mechanisms that may include apoptosis induction and cell cycle arrest.

- Antibacterial Activity : Studies indicate that triazole derivatives can disrupt bacterial cell wall synthesis or inhibit bacterial enzymes essential for survival. This compound has demonstrated effectiveness against both Gram-positive and Gram-negative bacteria.

Anticancer Studies

Recent research focused on the synthesis and evaluation of 1,2,4-triazole derivatives has highlighted their potential as anticancer agents. For example:

- A study synthesized several triazole-peptide conjugates and evaluated their efficacy against pediatric brain tumor cell lines (CHLA-200 & SJGBM2). The results indicated that these conjugates exhibited selective cytotoxicity compared to standard treatments like temozolomide .

Antibacterial Studies

The antibacterial properties of 1,2,4-triazole derivatives have also been extensively studied. A notable investigation reported that certain derivatives displayed significant inhibitory activity against various bacterial strains:

| Compound | Bacterial Strain | Minimum Inhibitory Concentration (MIC) |

|---|---|---|

| 1 | E. coli | 5 µg/mL |

| 2 | B. subtilis | 10 µg/mL |

| 3 | P. aeruginosa | 15 µg/mL |

This table illustrates the effectiveness of selected triazole derivatives against common pathogens .

Case Study 1: Anticancer Efficacy

In vitro studies demonstrated that the triazole derivative significantly inhibited the proliferation of cancer cells through apoptosis pathways. The compound's ability to induce cell death was linked to its interaction with specific molecular targets involved in cancer progression .

Case Study 2: Antimicrobial Activity

A series of experiments were conducted to evaluate the antimicrobial efficacy of various triazole derivatives against resistant strains of bacteria. Results indicated that certain modifications to the triazole structure enhanced antibacterial activity significantly compared to traditional antibiotics .

属性

IUPAC Name |

(E)-1-(4-fluorophenyl)-N-(1,2,4-triazol-4-yl)methanimine | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H7FN4/c10-9-3-1-8(2-4-9)5-13-14-6-11-12-7-14/h1-7H/b13-5+ | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KSAZKJYZXLBFPA-WLRTZDKTSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1C=NN2C=NN=C2)F | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1=CC(=CC=C1/C=N/N2C=NN=C2)F | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H7FN4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

190.18 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

19015-63-5 | |

| Record name | 4-(4-FLUOROBENZYLIDENEAMINO)-4H-1,2,4-TRIAZOLE | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。